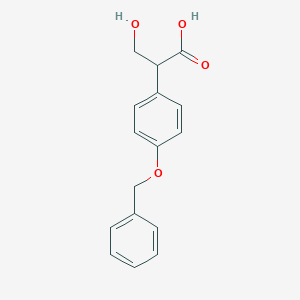
2-(4-(Benzyloxy)phenyl)-3-hydroxypropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Benzyloxy)phenyl)-3-hydroxypropanoic acid is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a hydroxypropanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Benzyloxy)phenyl)-3-hydroxypropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-hydroxybenzaldehyde and benzyl bromide.
Formation of Benzyloxybenzaldehyde: The 4-hydroxybenzaldehyde is reacted with benzyl bromide in the presence of a base such as sodium hydroxide to form 4-benzyloxybenzaldehyde.
Aldol Condensation: The 4-benzyloxybenzaldehyde undergoes an aldol condensation with an appropriate aldehyde or ketone to form the corresponding α,β-unsaturated carbonyl compound.
Reduction: The α,β-unsaturated carbonyl compound is then reduced to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient catalysts and optimized reaction conditions to increase yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(Benzyloxy)phenyl)-3-hydroxypropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 2-(4-(Benzyloxy)phenyl)-3-oxopropanoic acid.
Reduction: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-(Benzyloxy)phenyl)-3-hydroxypropanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-(4-(Benzyloxy)phenyl)-3-hydroxypropanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The benzyloxy group can participate in π-π stacking interactions, while the hydroxypropanoic acid moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(Benzyloxy)phenylacetic acid: Similar structure but lacks the hydroxypropanoic acid moiety.
Phenylboronic acid: Contains a phenyl group with boronic acid functionality, used in different chemical reactions.
Uniqueness
2-(4-(Benzyloxy)phenyl)-3-hydroxypropanoic acid is unique due to the presence of both the benzyloxy group and the hydroxypropanoic acid moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research.
Propiedades
Fórmula molecular |
C16H16O4 |
|---|---|
Peso molecular |
272.29 g/mol |
Nombre IUPAC |
3-hydroxy-2-(4-phenylmethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C16H16O4/c17-10-15(16(18)19)13-6-8-14(9-7-13)20-11-12-4-2-1-3-5-12/h1-9,15,17H,10-11H2,(H,18,19) |
Clave InChI |
DGCWQGGVTOGTQH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(CO)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


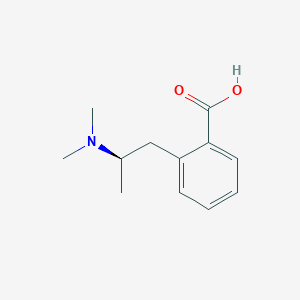
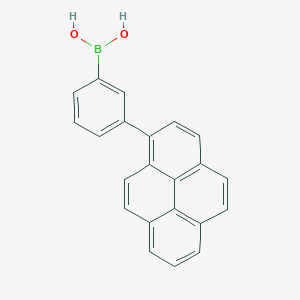
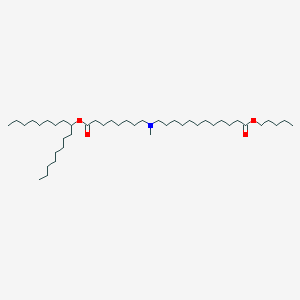


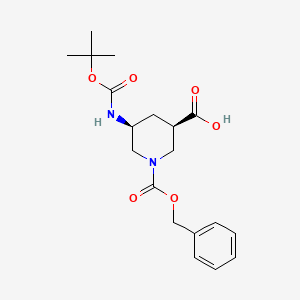
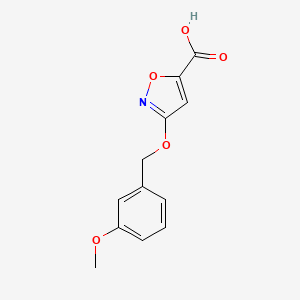

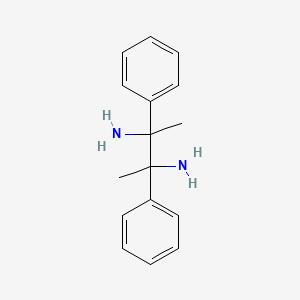
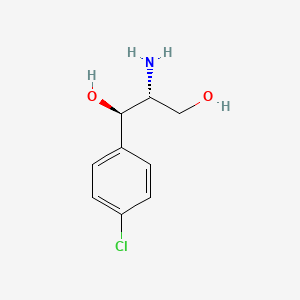


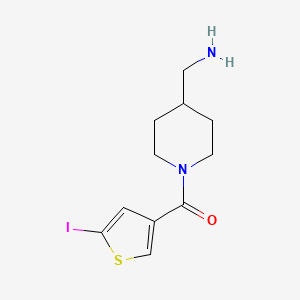
![6-(3-Ethoxyphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13350887.png)
